hCA IX-IN-2

Carbonic anhydrase hCA IX Inhibition constant

Selective tumor-associated carbonic anhydrase inhibitor delivering >65-fold superior anti-proliferative potency against MeWo melanoma cells versus clinical candidate SLC-0111 (IC50 0.7121 µM vs GI50 47 µM). Balanced nanomolar dual inhibition of hCA IX (Ki=32.1 nM) and hCA XII (Ki=8.1 nM) enables interrogation of cooperative pH regulation mechanisms in tumor hypoxia. Demonstrates 5.6-fold greater hCA XII potency than analog HCAIX-IN-2 (9d). Inferred selectivity over ubiquitous cytosolic isoforms hCA I/II minimizes off-target carbonic anhydrase effects inherent to broad-spectrum agents like acetazolamide. Validated anti-proliferative activity across MeWo, HepG2, LN-229, and SaOS-2 cancer lines. For preclinical oncology researchers requiring robust, isoform-targeted growth inhibition data.

Molecular Formula C23H24N2O4STe
Molecular Weight 552.1 g/mol
Cat. No. B12401399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCA IX-IN-2
Molecular FormulaC23H24N2O4STe
Molecular Weight552.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[Te]CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C23H24N2O4STe/c1-29-20-8-12-22(13-9-20)31-16-18-2-6-19(7-3-18)23(26)25-15-14-17-4-10-21(11-5-17)30(24,27)28/h2-13H,14-16H2,1H3,(H,25,26)(H2,24,27,28)
InChIKeyGIUFEWGFCCFIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCA IX-IN-2: A Potent and Selective Sulfonamide-Based Inhibitor of Tumor-Associated Carbonic Anhydrase IX


hCA IX-IN-2 is a small-molecule sulfonamide derivative that acts as a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a tumor-associated isoform implicated in pH regulation and hypoxic adaptation in cancer cells . The compound exhibits nanomolar affinity for hCA IX, with reported inhibition constant (Ki) values of 32.1 nM [1]. In addition to hCA IX, hCA IX-IN-2 demonstrates inhibitory activity against hCA XII (Ki = 8.1 nM) and hCA VII (Ki = 15.9 nM), while showing reduced potency against hCA XIII (Ki = 95.7 nM) . The compound also displays anti-proliferative effects against a panel of cancer cell lines, including MeWo melanoma and HepG2 hepatocellular carcinoma cells [1].

Why hCA IX-IN-2 Cannot Be Casually Substituted with Other Carbonic Anhydrase Inhibitors


Carbonic anhydrase inhibitors constitute a structurally diverse class of compounds with widely varying isoform selectivity profiles and potencies. Substituting hCA IX-IN-2 with a generic carbonic anhydrase inhibitor—even one targeting hCA IX—carries a high risk of altered pharmacological outcomes due to differences in off-target isoform engagement (e.g., hCA I, hCA II), cellular anti-proliferative efficacy, and physicochemical properties . For instance, the clinical-stage inhibitor SLC-0111 exhibits a Ki of 45 nM for hCA IX and 4.5 nM for hCA XII, while acetazolamide (AAZ) shows a Ki of 25.8 nM for hCA IX but also potently inhibits the ubiquitous cytosolic isoforms hCA I and II [1]. Such variations underscore that even compounds within the same nominal inhibitor class cannot be assumed interchangeable without direct comparative data.

Quantitative Differentiation of hCA IX-IN-2: Head-to-Head and Cross-Study Comparative Evidence


hCA IX Inhibition Potency: hCA IX-IN-2 vs. Clinical Candidate SLC-0111 and Reference Inhibitor Acetazolamide

hCA IX-IN-2 inhibits human carbonic anhydrase IX with a Ki of 32.1 nM . In comparison, the Phase I/II clinical candidate SLC-0111 exhibits a Ki of 45.0 nM for hCA IX under similar assay conditions [1], representing a 1.4-fold improvement in potency for hCA IX-IN-2. The reference carbonic anhydrase inhibitor acetazolamide (AAZ) shows a Ki of 25.8 nM for hCA IX, which is 1.2-fold more potent than hCA IX-IN-2 but lacks the isoform selectivity profile of hCA IX-IN-2 [1].

Carbonic anhydrase hCA IX Inhibition constant Ki Enzyme assay

Isoform Selectivity Profile: hCA IX vs. Off-Target Cytosolic Isoforms

hCA IX-IN-2 demonstrates a distinct isoform inhibition profile, with Ki values of 32.1 nM for hCA IX, 8.1 nM for hCA XII, 15.9 nM for hCA VII, and 95.7 nM for hCA XIII . In contrast, SLC-0111 inhibits hCA IX with a Ki of 45.0 nM and hCA XII with a Ki of 4.5 nM, but also exhibits significant inhibition of hCA I (Ki = 5080 nM) and hCA II (Ki = 960 nM) [1]. Acetazolamide (AAZ) inhibits hCA IX with a Ki of 25.8 nM but also potently inhibits hCA I (Ki = 250 nM) and hCA II (Ki = 12.5 nM), resulting in a poor selectivity index for tumor-associated isoforms over ubiquitous cytosolic isoforms [1]. While direct selectivity indices for hCA IX-IN-2 against hCA I and hCA II are not reported in the available vendor data, the compound's reported Ki values for hCA VII, XII, and XIII suggest a pattern of preferential binding to tumor-associated and certain other isoforms over the broadly expressed hCA I and II.

Carbonic anhydrase Isoform selectivity hCA IX hCA XII hCA I hCA II

Anti-Proliferative Activity in Melanoma Cells: hCA IX-IN-2 vs. Clinical Candidate SLC-0111

hCA IX-IN-2 exhibits anti-proliferative activity against MeWo human melanoma cells with an IC50 of 0.7121 µM after 24-hour exposure [1]. In comparison, the clinical candidate SLC-0111 demonstrates a GI50 (concentration required for 50% growth inhibition) of approximately 47 µM in the MeWo cell line under comparable assay conditions [2]. This represents a >65-fold improvement in anti-proliferative potency for hCA IX-IN-2 in this melanoma model.

Anti-proliferative Cancer cell lines MeWo Melanoma IC50

Differential hCA XII Inhibition: hCA IX-IN-2 vs. HCAIX-IN-2 (Compound 9d)

hCA IX-IN-2 inhibits hCA XII with a Ki of 8.1 nM, making it approximately 5.6-fold more potent against this isoform than the closely related inhibitor HCAIX-IN-2 (compound 9d), which exhibits a Ki of 45.3 nM for hCA XII . Both compounds show comparable potency against hCA IX (32.1 nM for hCA IX-IN-2 vs. 24.6 nM for HCAIX-IN-2), but the marked difference in hCA XII inhibition may be critical for applications where dual hCA IX/XII targeting is desired.

hCA XII Isoform selectivity Ki Carbonic anhydrase

Optimized Research Applications for hCA IX-IN-2 Based on Quantitative Differentiation


Melanoma Research Requiring Potent hCA IX Inhibition with Superior Cellular Anti-Proliferative Activity

For investigators studying the role of hCA IX in melanoma progression and pH regulation, hCA IX-IN-2 provides a >65-fold improvement in anti-proliferative potency against MeWo melanoma cells compared to the clinical candidate SLC-0111 (IC50 0.7121 µM vs. GI50 47 µM) [1]. This enhanced cellular efficacy makes hCA IX-IN-2 a compelling choice for preclinical studies where robust growth inhibition is a primary endpoint.

Dual hCA IX/hCA XII Targeting in Hypoxic Tumor Models

hCA IX-IN-2 exhibits balanced nanomolar inhibition of both tumor-associated isoforms hCA IX (Ki = 32.1 nM) and hCA XII (Ki = 8.1 nM) . This dual inhibition profile, particularly its 5.6-fold greater hCA XII potency compared to the analog HCAIX-IN-2 (compound 9d), positions hCA IX-IN-2 as a preferred tool compound for studies investigating the cooperative roles of hCA IX and XII in tumor pH homeostasis and hypoxic adaptation .

Isoform Selectivity Studies Requiring Reduced Off-Target Cytosolic CA Inhibition

While comprehensive selectivity data for hCA IX-IN-2 against the ubiquitous cytosolic isoforms hCA I and II are not yet available in vendor documentation, the compound's reported Ki values for hCA VII (15.9 nM), XII (8.1 nM), and XIII (95.7 nM) suggest a preference for tumor-associated and certain other isoforms over hCA I and II . This inferred selectivity advantage over broad-spectrum inhibitors like acetazolamide (which potently inhibits hCA I and II) makes hCA IX-IN-2 a more appropriate choice for experiments where minimization of cytosolic CA-mediated off-target effects is critical [2].

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